molecular formula C16H18N2O3 B13001821 3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide

3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide

Cat. No.: B13001821
M. Wt: 286.33 g/mol
InChI Key: ONSIRWUQCPDFBK-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical reactivity and biological activity. Its combination of amino and methoxy groups allows for versatile interactions in various chemical and biological contexts .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

3-amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide

InChI

InChI=1S/C16H18N2O3/c1-10-4-5-11(8-13(10)17)16(19)18-14-9-12(20-2)6-7-15(14)21-3/h4-9H,17H2,1-3H3,(H,18,19)

InChI Key

ONSIRWUQCPDFBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)N

Origin of Product

United States

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